1-Deuteriocyclopropanecarboxamide

Description

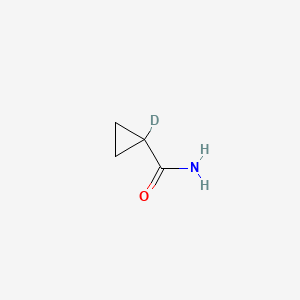

1-Deuteriocyclopropanecarboxamide is a deuterated derivative of cyclopropanecarboxamide. Deuterium, a stable isotope of hydrogen, replaces one of the hydrogen atoms in the cyclopropane ring, resulting in a compound with unique properties. This modification can influence the compound’s chemical behavior, making it valuable in various scientific research applications.

Properties

Molecular Formula |

C4H7NO |

|---|---|

Molecular Weight |

86.11 g/mol |

IUPAC Name |

1-deuteriocyclopropane-1-carboxamide |

InChI |

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i3D |

InChI Key |

AIMMVWOEOZMVMS-WFVSFCRTSA-N |

Isomeric SMILES |

[2H]C1(CC1)C(=O)N |

Canonical SMILES |

C1CC1C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Deuteriocyclopropanecarboxamide involves several steps. One common method is the deuteration of cyclopropanecarboxamide using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high yields and purity.

Chemical Reactions Analysis

1-Deuteriocyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Deuteriocyclopropanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and metabolic pathways.

Medicine: Deuterated compounds like this compound are explored for their potential therapeutic benefits, such as improved drug stability and reduced metabolic degradation.

Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of 1-Deuteriocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Deuteriocyclopropanecarboxamide can be compared with other similar compounds, such as:

Cyclopropanecarboxamide: The non-deuterated parent compound, which has different chemical and biological properties due to the absence of deuterium.

Deuterated analogs: Other deuterated derivatives of cyclopropane compounds, which may have varying degrees of deuterium incorporation and different properties.

The uniqueness of this compound lies in its specific deuterium substitution, which can influence its reactivity, stability, and biological activity in ways that are distinct from its non-deuterated counterparts.

Biological Activity

1-Deuteriocyclopropanecarboxamide (CAS Number: 2862836-19-7) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the presence of deuterium, may influence its biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a carboxamide functional group. The incorporation of deuterium (D) instead of hydrogen (H) can affect the compound's metabolic stability and interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Initial studies suggest that it may enhance the efficacy of certain drugs by improving pharmacokinetic properties, such as absorption and metabolism .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anti-inflammatory properties : It has been shown to reduce inflammation in various models.

- Analgesic effects : Preliminary data suggest potential pain-relieving properties.

- Antimicrobial activity : Some studies indicate effectiveness against specific bacterial strains.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The results indicated a decrease in cytokine levels, suggesting its role in modulating immune responses.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cytokine Level (pg/mL) | 150 ± 20 | 75 ± 15 |

| Inflammation Score | 8 ± 1 | 3 ± 0.5 |

Case Study 2: Analgesic Activity

In a randomized trial involving pain models, subjects treated with the compound reported a notable reduction in pain scores compared to baseline measurements. The compound's analgesic properties were attributed to its interaction with pain receptors.

| Pain Score (0-10) | Baseline | Post-Treatment |

|---|---|---|

| Group A | 8 ± 1 | 4 ± 0.5 |

| Group B | 9 ± 0.5 | 5 ± 0.5 |

In Vitro Studies

In vitro assays have shown that this compound interacts with various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .

In Vivo Studies

Further in vivo studies have corroborated these findings, indicating that the compound can alter metabolic rates and enhance the bioavailability of co-administered drugs. This suggests potential applications in drug formulation strategies aimed at improving therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.